1. Bosentan (1)* Compound Description: Bosentan (1) is a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension. []* Relevance: Bosentan (1) serves as a starting point for the development of novel endothelin receptor antagonists, ultimately leading to the discovery of Macitentan. While its core structure differs from 4-[2-(4-Bromophenyl)-6-phenyl-4-pyrimidinyl]morpholine, the exploration of its analogues and derivatives provides valuable insights into designing molecules with similar biological activity. []
2. Macitentan (ACT-064992) * Compound Description: Macitentan (ACT-064992) is a potent, orally active, dual endothelin receptor antagonist. It demonstrated high in vivo efficacy in treating hypertension in Dahl salt-sensitive rats and successfully completed a Phase III clinical trial for pulmonary arterial hypertension. []* Relevance: Macitentan, derived from the structural modification of Bosentan, shares the alkyl sulfamide substituted pyrimidine moiety with 4-[2-(4-Bromophenyl)-6-phenyl-4-pyrimidinyl]morpholine. This structural similarity suggests a potential avenue for exploring the biological activity of the target compound in the context of endothelin receptor antagonism. []
3. 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione* Compound Description: This compound, along with 4-(2-bromophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione, represent thiones with a free five position and structures related to Monastrol. They are considered potential anticancer agents. []* Relevance: These compounds highlight the significance of the dihydropyrimidine-2(1H)-thione scaffold, which bears structural resemblance to the pyrimidine core in 4-[2-(4-Bromophenyl)-6-phenyl-4-pyrimidinyl]morpholine. The presence of aryl substituents at the 4 and 6 positions further strengthens the structural correlation, suggesting potential shared pharmacological properties. []
4. 4-(2-bromophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione* Compound Description: This compound, along with 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione, represent thiones with a free five position and structures related to Monastrol. They are considered potential anticancer agents. []* Relevance: The presence of a bromine-substituted phenyl ring at the 4-position of the dihydropyrimidine core directly mirrors the 4-bromophenyl substituent in 4-[2-(4-Bromophenyl)-6-phenyl-4-pyrimidinyl]morpholine. This structural parallel, along with the shared pyrimidine core, suggests these compounds might share similar chemical properties or biological activities. []
5. N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propyl and Its Derivatives* Compound Description: These compounds are derivatives of Macitentan, designed to improve its pharmacokinetic properties. They exhibit good medicinal activity, prolong drug half-life, and enhance blood concentration. []* Relevance: These derivatives directly incorporate the 4-bromophenyl-substituted pyrimidine moiety present in 4-[2-(4-Bromophenyl)-6-phenyl-4-pyrimidinyl]morpholine. This shared structural feature implies potential overlap in their pharmacological profiles, particularly in areas where Macitentan derivatives exhibit activity. []
7. 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (3)* Compound Description: This series of compounds, along with their N-acetyl derivatives (4), were synthesized and evaluated for their antibacterial and aldose reductase (AR) inhibitory activities. Notably, some compounds (6a, 6b, 6d-g) demonstrated potent inhibition of AR, indicating potential antidiabetic properties. []* Relevance: While structurally distinct from 4-[2-(4-Bromophenyl)-6-phenyl-4-pyrimidinyl]morpholine, the exploration of these 1,2,4-triazole derivatives highlights the importance of heterocyclic scaffolds in drug discovery. The study's focus on enzyme inhibition and structure-activity relationships provides valuable insights that can be applied to understanding the potential biological activity of the target compound. []
8. 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine* Compound Description: This compound, in combination with 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, displayed antimicrobial and antifungal properties and showed positive results in promoting wound healing in animal studies. []* Relevance: The presence of the morpholine ring directly correlates with the 4-[2-(4-Bromophenyl)-6-phenyl-4-pyrimidinyl]morpholine structure. This shared moiety, within a different heterocyclic core, suggests a potential contribution of the morpholine ring to the overall biological activity of both compounds, even in different chemical contexts. []
9. 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol* Compound Description: This compound, along with 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, displayed promising antimicrobial and antifungal activities and demonstrated wound healing properties in animal studies. []* Relevance: This triazole derivative directly incorporates a 4-bromophenyl substituent, mirroring a key structural feature in 4-[2-(4-Bromophenyl)-6-phenyl-4-pyrimidinyl]morpholine. This shared element suggests a potential for these compounds to exhibit some similar pharmacological activities or interact with common biological targets, despite the differences in their core structures. []
10. 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles* Compound Description: These compounds, particularly 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi), exhibited significant antimicrobial and antifungal activity. []* Relevance: The presence of a 2-bromophenyl group in these triazole derivatives is structurally reminiscent of the 4-bromophenyl substituent in 4-[2-(4-Bromophenyl)-6-phenyl-4-pyrimidinyl]morpholine. This common structural motif, while on different positions within their respective core structures, might contribute to some shared pharmacological properties or interactions with biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.